
(2Z,5E)-5-(3-chloro-4-methoxybenzylidene)-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z,5E)-5-(3-chloro-4-methoxybenzylidene)-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the thiazolidinone family and has been studied extensively for its biological and pharmacological properties.
Mechanism of Action
The mechanism of action of (2Z,5E)-5-(3-chloro-4-methoxybenzylidene)-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects
(2Z,5E)-5-(3-chloro-4-methoxybenzylidene)-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. It has also been shown to exhibit anti-inflammatory and antidiabetic properties.
Advantages and Limitations for Lab Experiments
The advantages of using (2Z,5E)-5-(3-chloro-4-methoxybenzylidene)-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one in lab experiments include its broad-spectrum antimicrobial activity, high potency, and low toxicity. However, its limitations include its poor solubility in water and limited stability under certain conditions.
Future Directions
There are several future directions for research on (2Z,5E)-5-(3-chloro-4-methoxybenzylidene)-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one. One area of focus could be the development of new synthetic methods to improve the yield and purity of the compound. Another area of focus could be the investigation of its potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research could be conducted to elucidate the mechanism of action of the compound and its interactions with various cellular targets.
Synthesis Methods
The synthesis of (2Z,5E)-5-(3-chloro-4-methoxybenzylidene)-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one involves the reaction of 3-methyl-2-thioxo-1,3-thiazolidin-4-one with 3-chloro-4-methoxybenzaldehyde and methylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent and a catalyst. The yield of the product can be improved by optimizing the reaction conditions and purification methods.
Scientific Research Applications
(2Z,5E)-5-(3-chloro-4-methoxybenzylidene)-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit a wide range of biological and pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.
properties
Product Name |
(2Z,5E)-5-(3-chloro-4-methoxybenzylidene)-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one |
|---|---|
Molecular Formula |
C13H13ClN2O2S |
Molecular Weight |
296.77 g/mol |
IUPAC Name |
(5E)-5-[(3-chloro-4-methoxyphenyl)methylidene]-3-methyl-2-methylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C13H13ClN2O2S/c1-15-13-16(2)12(17)11(19-13)7-8-4-5-10(18-3)9(14)6-8/h4-7H,1-3H3/b11-7+,15-13? |
InChI Key |
SAQIEDISFDGKCR-RVMILWIASA-N |
Isomeric SMILES |
CN=C1N(C(=O)/C(=C\C2=CC(=C(C=C2)OC)Cl)/S1)C |
SMILES |
CN=C1N(C(=O)C(=CC2=CC(=C(C=C2)OC)Cl)S1)C |
Canonical SMILES |
CN=C1N(C(=O)C(=CC2=CC(=C(C=C2)OC)Cl)S1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




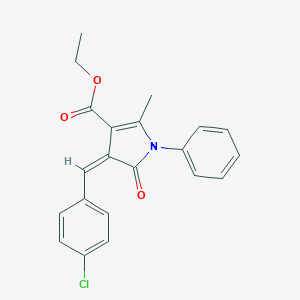
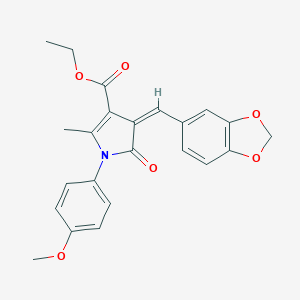
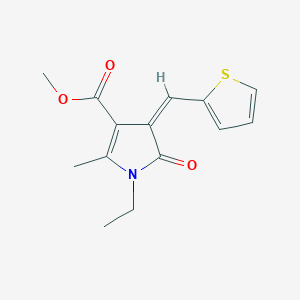
![ethyl 5-(4-fluorophenyl)-2-[(1-methyl-1H-indol-3-yl)methylene]-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B298995.png)
![ethyl 2-(3-ethoxybenzylidene)-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B298996.png)
![methyl (5E)-5-[4-(benzyloxy)benzylidene]-2-methyl-4-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B298997.png)
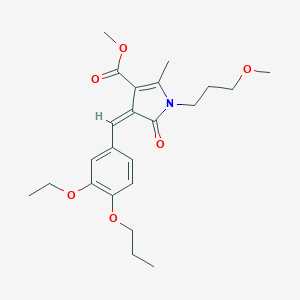
![ethyl 2-[4-(2-ethoxy-2-oxoethoxy)benzylidene]-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299001.png)
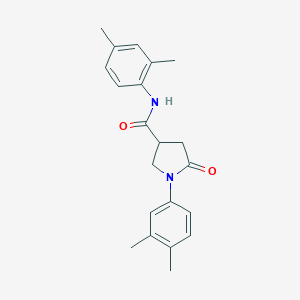
![ethyl 2-[3-ethoxy-4-(2-propynyloxy)benzylidene]-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299003.png)
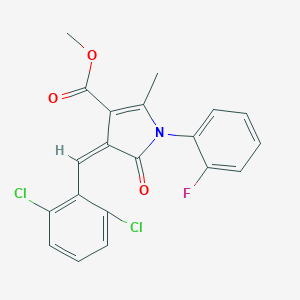
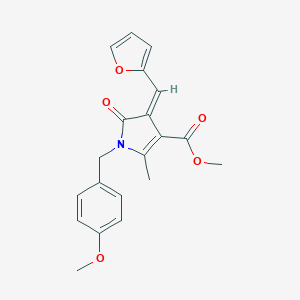
![4-{(Z)-[1-(4-fluorophenyl)-4-(methoxycarbonyl)-5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid](/img/structure/B299011.png)